(1-Isopropylpyrrolidin-2-yl)methanamine

Description

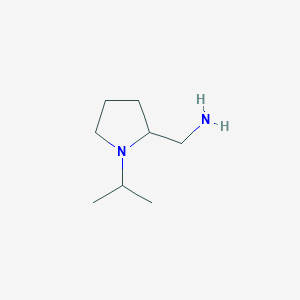

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRVIRMOAGAAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376390 | |

| Record name | 1-[1-(Propan-2-yl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-15-4 | |

| Record name | 1-[1-(Propan-2-yl)pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isopropylpyrrolidin 2 Yl Methanamine and Its Analogues

Established Synthetic Pathways to the (1-Isopropylpyrrolidin-2-yl)methanamine Scaffold

Reductive Amination Strategies for Pyrrolidine (B122466) Derivatives

Reductive amination serves as a powerful tool in the synthesis of amines. For the construction of the this compound scaffold, this strategy can be envisioned through the chemical transformation of a carbonyl or a related functional group, such as a nitrile, at the 2-position of the pyrrolidine ring.

A viable synthetic route to this compound begins with a precursor such as 1-isopropylproline. This approach involves the conversion of the carboxylic acid functionality into a nitrile group, which is then reduced to the target primary amine.

The initial step is the N-isopropylation of a suitable proline derivative, followed by the formation of 1-isopropylpyrrolidine-2-carboxamide. This amide is a key intermediate that can be dehydrated to the corresponding nitrile, 1-isopropylpyrrolidine-2-carbonitrile. The dehydration of the amide to the nitrile is a critical transformation. A common method for this conversion is treatment with a dehydrating agent like trifluoroacetic anhydride, followed by a mild base quench. beilstein-journals.org

The final step in this sequence is the reduction of the nitrile group of 1-isopropylpyrrolidine-2-carbonitrile. This can be achieved through catalytic hydrogenation using various metal catalysts or with chemical hydrides. researchgate.net For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol (B129727) under a hydrogen atmosphere effectively reduces the nitrile to the desired aminomethyl group, yielding this compound. mdpi.com

The selective reduction of nitriles to primary amines is a cornerstone of this synthetic approach, and the reaction conditions can be fine-tuned to maximize yield and selectivity. Catalytic hydrogenation is a widely used method, and its efficiency is highly dependent on the choice of catalyst, support, solvent, and reaction parameters such as temperature and pressure. researchgate.netmdpi.com

Various catalysts have been explored for nitrile reduction, including those based on palladium, nickel, and cobalt. The choice of catalyst and support can influence the reaction's selectivity, minimizing the formation of secondary and tertiary amine byproducts. For example, supported palladium catalysts have been shown to be effective for the conversion of various nitriles into primary amine salts in high yields under mild conditions. researchgate.net The table below summarizes findings from optimization studies on related nitrile hydrogenations, illustrating the impact of different catalytic systems.

Table 1: Optimization of Catalytic Hydrogenation Conditions for Nitrile Reduction

| Catalyst | Support | Promoter(s) | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Primary Amine (%) |

|---|---|---|---|---|---|---|---|

| Pd | Polysilane/SiO2 | - | MeOH/HCl | 25 | 1 | >99 | >99 |

| Raney Cobalt | - | - | - | - | - | 100 | 99.6 |

| Ni | α-Al2O3 | K2O | - | 180 | 1 | ~95 | ~85 |

| Ni | α-Al2O3 | K2O, La2O3 | - | 180 | 1 | ~98 | ~90 |

This table presents a compilation of data from related studies on nitrile hydrogenation to illustrate the effect of different catalytic systems and conditions. researchgate.netmdpi.com Data is representative of trends observed in the literature.

Nucleophilic Substitution and Alkylation Approaches

Alternative strategies for assembling the this compound structure rely on forming C-N bonds through nucleophilic substitution or alkylation reactions. These methods offer flexibility by allowing for the sequential introduction of the isopropyl and aminomethyl groups.

A straightforward and highly efficient method for the synthesis of this compound is the sequential alkylation of a simpler pyrrolidine precursor. This approach can be executed by N-alkylating (pyrrolidin-2-yl)methanamine with an isopropyl group.

Reductive amination is the preferred method for this N-alkylation. In this procedure, (pyrrolidin-2-yl)methanamine is reacted with acetone (B3395972) in the presence of a reducing agent. organic-chemistry.org The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their selectivity and tolerance of various functional groups. Catalytic hydrogenation over platinum or palladium is also a viable method. organic-chemistry.org This one-pot procedure avoids the over-alkylation issues often associated with using alkyl halides.

Table 2: Representative Conditions for Reductive N-Alkylation of Amines with Ketones

| Amine Substrate | Ketone | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| Primary Amine | Acetone | NaBH(OAc)3 | 1,2-Dichloroethane | High |

| Primary Amine | Acetone | NaBH3CN | Methanol | High |

| Primary Amine | Acetone | H2, Pd/C | Ethanol | High |

| Primary Amine | Acetone | Phenylsilane, [RuCl2(p-cymene)]2 | - | Good |

This table illustrates common conditions for the reductive amination of primary amines with ketones, analogous to the N-isopropylation of (pyrrolidin-2-yl)methanamine. organic-chemistry.org Yields are generally reported as good to excellent for this type of transformation.

This synthetic pathway involves the creation of a reactive electrophile at the 2-position of the N-isopropylpyrrolidine ring, followed by displacement with an amine nucleophile. The key intermediate in this sequence is a 2-(halomethyl)-1-isopropylpyrrolidine, such as 2-(chloromethyl)-1-isopropylpyrrolidine.

The synthesis of this halo-intermediate can begin with the reduction of 1-isopropylproline. Using a reducing agent like lithium aluminum hydride (LiAlH4), the carboxylic acid is converted to the corresponding primary alcohol, (1-isopropylpyrrolidin-2-yl)methanol. google.com

The resulting alcohol is then transformed into a better leaving group, typically a halide. This can be accomplished using standard halogenating agents. For example, treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) will convert the hydroxymethyl group into a chloromethyl group.

The final step is a nucleophilic substitution reaction where the halide is displaced by an amine. Reacting 2-(chloromethyl)-1-isopropylpyrrolidine with ammonia (B1221849), or a protected equivalent, furnishes the desired primary amine, this compound. This reaction is typically performed in a polar solvent to facilitate the displacement.

Exploration of Novel Synthetic Routes to Access this compound Analogues

The synthesis of analogues of this compound hinges on two key processes: the construction of the substituted pyrrolidine ring and the subsequent modification of its side chains.

Catalytic Strategies for Pyrrolidine Ring Formation

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and numerous catalytic methods have been developed for its asymmetric construction. nih.govbohrium.com These strategies are crucial for generating the diverse stereoisomers needed for structure-activity relationship studies.

One powerful approach is the [3+2] cycloaddition reaction using azomethine ylides. For instance, iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amide precursors allows for their reaction with various alkenes. This method provides a convenient, one-pot process to access highly functionalized and structurally complex pyrrolidines under mild conditions.

Organocatalysis has also emerged as a potent tool for synthesizing chiral pyrrolidines. bohrium.com Catalysts derived from natural amino acids like proline can facilitate asymmetric transformations, leveraging their ability to form enamine or iminium ion intermediates. nih.gov The development of diarylprolinol silyl (B83357) ethers represented a significant breakthrough, enabling highly efficient and enantioselective functionalization of aldehydes, which can serve as precursors to the pyrrolidine ring. nih.gov Recent advances have focused on modifying the structure of these pyrrolidine-based organocatalysts to improve their efficiency and adapt them for more complex substrates. nih.gov

Another strategy is the "borrowing hydrogen" methodology, where catalysts, often based on iridium(III), facilitate the synthesis of pyrrolidinols from primary amines and triols like 1,2,4-butanetriol. researchgate.net This atom-efficient process involves the catalytic dehydrogenation of the alcohol to an aldehyde, in-situ condensation with the amine to form an imine, and subsequent hydrogenation of the imine using the initially "borrowed" hydrogen. researchgate.net

| Catalytic Strategy | Catalyst Type | Key Precursors | Mechanism Highlights | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Iridium Complexes (e.g., Vaska's complex) | Amides/Lactams, Alkenes | Reductive generation of azomethine ylides followed by cycloaddition. | ucalgary.ca |

| Asymmetric Organocatalysis | Proline Derivatives (e.g., Diarylprolinol silyl ethers) | Aldehydes, Ketones, Nitroalkenes | Formation of enamine or iminium ion intermediates to control stereochemistry. | nih.gov |

| Borrowing Hydrogen | Iridium(III) or Ruthenium(II) Complexes | Diols/Triols, Primary Amines | In-situ oxidation-condensation-reduction cascade. | researchgate.net |

| Redox-Neutral C-H Functionalization | Quinone Monoacetal (Oxidant) | Pyrrolidines, Aromatic Nucleophiles | Direct arylation at the α-position via an azomethine ylide intermediate. | rsc.org |

Functionalization of the Methanamine Moiety

The primary amine of the (pyrrolidin-2-yl)methanamine scaffold is a versatile functional handle for introducing a wide array of substituents, enabling the synthesis of diverse analogues. Common transformations include acylation, alkylation, and reductive amination.

Acylation: The reaction of the methanamine with activated carboxylic acid derivatives (e.g., acid chlorides or esters) is a direct method to form amides. This is a key step in the synthesis of several pharmacologically active molecules. For example, the synthesis of Raclopride, a dopamine (B1211576) D2 receptor antagonist, involves the acylation of (S)-(1-ethylpyrrolidin-2-yl)methanamine with a substituted benzoyl chloride. nih.govnih.gov Similarly, Remoxypride is synthesized by reacting the same amine precursor with a different acid chloride. nih.gov

Reductive Amination: This powerful reaction converts the primary amine into a secondary or tertiary amine by reaction with an aldehyde or ketone in the presence of a reducing agent. wikipedia.orgsigmaaldrich.com The process involves the initial formation of an imine intermediate, which is then reduced in situ. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their mildness and selectivity. sigmaaldrich.com This one-pot method is highly valued in medicinal chemistry for its efficiency and broad substrate scope. wikipedia.orgsigmaaldrich.com

Alkylation: Direct alkylation with alkyl halides can also be used to introduce new groups onto the methanamine nitrogen. However, this method can be difficult to control, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. ucalgary.cawikipedia.orglibretexts.org

| Reaction Type | Reagents | Product Type | Example Application | Reference |

|---|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides, Esters | Amide | Synthesis of Raclopride and Remoxypride | nih.govnih.gov |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | General synthesis of N-substituted analogues | wikipedia.orgsigmaaldrich.com |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Salt | N-alkylation (control can be an issue) | ucalgary.cawikipedia.org |

Reaction Mechanism Elucidation in Amine Synthesis and Transformations

Understanding the underlying mechanisms of amine synthesis and reactivity is fundamental to controlling reaction outcomes and designing novel synthetic pathways.

Investigation of Nucleophilic Substitution Mechanisms in Amine Systems

The synthesis of amines, including the N-alkylation of the pyrrolidine ring to form the N-isopropyl group, often relies on nucleophilic substitution reactions. studymind.co.uklibretexts.org Typically, an amine acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide in an SN2 reaction. ucalgary.ca

The mechanism involves the lone pair of electrons on the nitrogen atom attacking the carbon atom of the alkyl halide, displacing the halide leaving group. ucalgary.ca This forms an ammonium salt intermediate. A base, often an excess of the starting amine, then deprotonates the ammonium salt to yield the neutral alkylated amine. ucalgary.calibretexts.org

A significant challenge in this process is over-alkylation. ucalgary.calibretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. This process can continue, leading to the formation of tertiary amines and ultimately quaternary ammonium salts. libretexts.org Controlling the stoichiometry, for example by using a large excess of ammonia or the initial amine, can favor the formation of the primary amine product but often results in a mixture that requires separation. studymind.co.uk

| Step | Nucleophile | Electrophile | Product | Product Class |

|---|---|---|---|---|

| 1 | NH3 (Ammonia) | R-X | R-NH2 | Primary Amine |

| 2 | R-NH2 | R-X | R2-NH | Secondary Amine |

| 3 | R2-NH | R-X | R3-N | Tertiary Amine |

| 4 | R3-N | R-X | R4-N+X- | Quaternary Ammonium Salt |

Analysis of Meisenheimer Complex Formation in Related Aromatic Systems

While this compound is an aliphatic compound, its analogues often involve attachment to aromatic systems. When an amine like pyrrolidine attacks an electron-deficient aromatic ring, the reaction can proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov A key feature of this stepwise mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com

The formation of the Meisenheimer complex is typically the rate-determining step, as it involves the temporary disruption of the ring's aromaticity. nih.gov This intermediate is formed when the nucleophile adds to the carbon atom bearing the leaving group (an ipso-attack). The negative charge is delocalized across the aromatic ring and stabilized by electron-withdrawing groups (e.g., -NO2). mdpi.com In a subsequent, faster step, the leaving group is expelled, and aromaticity is restored.

Kinetic and equilibrium studies on the reaction of aliphatic amines, including pyrrolidine, with highly activated aromatic compounds like 2,2′,4,4′,6,6′-hexanitrostilbene have provided direct evidence for the formation of these adducts. rsc.org Such studies show that attack by secondary amines like pyrrolidine can be sterically hindered at substituted positions, influencing which isomer of the Meisenheimer complex is formed. rsc.org

| Nucleophile | Substrate | Rate Constant (kN) (M-1s-1) | pKa (Nucleophile) | Reference |

|---|---|---|---|---|

| Piperidine | 2-chloro-5-nitropyrimidine | 1.58 x 103 | 11.12 | nih.gov |

| Pyrrolidine | 2-chloro-5-nitropyrimidine | 1.12 x 104 | 11.27 | nih.gov |

| Morpholine | 2-chloro-5-nitropyrimidine | 1.10 x 101 | 8.33 | nih.gov |

Dynamic Covalent Chemistry in Amine-Based Architectures

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to construct complex molecular architectures under thermodynamic control. nih.gov Amine functional groups are central to DCC, as they can participate in a variety of reversible reactions, most notably the formation of imines (Schiff bases) and hemiaminals. nsf.govnih.gov

The reversible reaction between an amine and an aldehyde or ketone to form an imine is a cornerstone of DCC. This equilibrium allows for "error correction" and "proof-reading," where building blocks can assemble, disassemble, and reassemble until the most thermodynamically stable product is formed. This approach has been used to create a wide range of structures, including macrocycles, molecular cages, and polymers. researchgate.netrsc.org

Chiral amines, such as derivatives of this compound, are particularly valuable in this context. The reaction of a chiral amine with an achiral aldehyde can generate a chiral imine, which often produces a distinct signal in circular dichroism (CD) spectroscopy. nsf.govnih.gov This principle is the basis for powerful chiroptical sensing methods, where the CD signal can be used to determine the absolute configuration and enantiomeric excess of the amine analyte. nsf.govnih.gov

| Reaction | Reactants | Reversible Bond | Typical Conditions | Reference |

|---|---|---|---|---|

| Imine Formation | Amine + Aldehyde/Ketone | C=N | Neutral or mildly acidic | nsf.govnih.gov |

| Hemiaminal Formation | Amine + Aldehyde | C-N, C-O | Neutral conditions | rsc.org |

| Aminal Formation | 2 x Amine + Aldehyde | N-C-N | Acid catalysis | - |

| Boronate Ester Formation | Boronic Acid + Diol/Diamine | B-O / B-N | Aprotic solvents | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| (S)-(1-ethylpyrrolidin-2-yl)methanamine | Precursor for Raclopride synthesis |

| Proline | Organocatalyst and precursor for pyrrolidine synthesis |

| Diarylprolinol silyl ethers | Class of organocatalysts |

| 1,2,4-Butanetriol | Precursor in "borrowing hydrogen" synthesis |

| Raclopride | Example of a functionalized methanamine analogue (amide) |

| Remoxypride | Example of a functionalized methanamine analogue (amide) |

| Sodium Cyanoborohydride | Reducing agent for reductive amination |

| Sodium Triacetoxyborohydride | Reducing agent for reductive amination |

| 2,2′,4,4′,6,6′-Hexanitrostilbene | Substrate for Meisenheimer complex formation |

| 2-chloro-5-nitropyrimidine | Substrate for SNAr reactions |

| Piperidine | Nucleophile in SNAr reactions |

| Morpholine | Nucleophile in SNAr reactions |

Stereochemical Investigations of 1 Isopropylpyrrolidin 2 Yl Methanamine

Enantioselective Synthesis and Chiral Resolution of (1-Isopropylpyrrolidin-2-yl)methanamine

The production of single-enantiomer chiral compounds is critical in fields such as pharmaceuticals and materials science. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating a racemic mixture into its constituent enantiomers (chiral resolution).

Asymmetric synthesis aims to create a specific enantiomer, avoiding the 50% waste inherent in resolving a racemate. wikipedia.org For pyrrolidine (B122466) amines, several stereoselective methods are employed, often using readily available chiral starting materials or chiral catalysts. nih.govnih.gov

One of the most common approaches begins with natural amino acids, such as L-proline or D-proline, which provide a pre-existing chiral center. The synthesis of 2-substituted pyrrolidines can be achieved through the functionalization of this chiral pool source. nih.gov For instance, the carboxylic acid group of proline can be reduced to a hydroxymethyl group, which is then converted to an aminomethyl group to yield the desired product skeleton. The N-alkylation with an isopropyl group can be performed at an appropriate stage of the synthesis.

Another powerful strategy is the use of biocatalysis. Transaminases (TAs), a class of enzymes, can catalyze the transfer of an amino group to a prochiral ketone. acs.org For the synthesis of 2-substituted pyrrolidines, an appropriate ω-chloroketone can be used as a substrate. The enzyme facilitates the stereoselective amination, and the resulting chiral amine undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.orgnih.gov By selecting either an (R)-selective or (S)-selective transaminase, it is possible to access either enantiomer of the final product with high enantiomeric excess. nih.gov

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another versatile method for constructing enantiomerically enriched pyrrolidine rings, offering access to diverse stereochemical patterns. rsc.org

| Methodology | Description | Key Features |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules, such as L-proline, as the starting material. The inherent stereocenter directs the stereochemistry of the final product. | Relies on readily available and inexpensive starting materials. The synthetic route involves functional group transformations of the initial chiral scaffold. |

| Biocatalytic Asymmetric Synthesis | Employs enzymes, such as transaminases (TAs), to catalyze a stereoselective reaction. For pyrrolidines, this often involves the amination of a ketone precursor followed by cyclization. acs.orgnih.gov | Highly enantioselective (>99% ee is common). nih.gov Operates under mild, environmentally friendly conditions. Access to both enantiomers is possible by choosing the appropriate enzyme. nih.gov |

| Catalytic Asymmetric Cycloaddition | Involves the reaction of an azomethine ylide with a dipolarophile, catalyzed by a chiral metal complex or organocatalyst, to form the pyrrolidine ring stereoselectively. rsc.org | High stereochemical diversity can be achieved. Allows for the construction of complex, substituted pyrrolidines. |

When a racemic mixture is synthesized, chiral resolution is necessary to isolate the individual enantiomers. wikipedia.org This process separates the enantiomers based on their different interactions with a chiral environment.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomers ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. After separation, the desired amine enantiomer can be recovered by treatment with a base to remove the resolving agent. wikipedia.org A closely related compound, 2-(aminomethyl)-1-ethyl-pyrrolidine, has been successfully resolved using lipases for enzymatic acylation, where one enantiomer reacts faster, leaving the other behind in high optical purity. epo.org

Chiral chromatography is another powerful technique for both analytical and preparative-scale separation of enantiomers. nih.govnih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based and cyclodextrin-based CSPs are frequently used for the separation of a wide range of pharmaceutical compounds. nih.gov For amines like this compound, pre-column derivatization with an achiral agent can sometimes improve separation efficiency on certain CSPs. researchgate.net

| Resolving Agent Type | Examples | Principle of Separation |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid libretexts.org | Formation of diastereomeric salts with the racemic amine. These salts have different solubilities and can be separated by fractional crystallization. rsc.org |

| Chiral Stationary Phases (CSPs) | Polysaccharide derivatives (e.g., Chiralpak), Cyclodextrin-based phases nih.gov | Differential interaction (adsorption, inclusion) between the enantiomers and the chiral surface of the stationary phase in a chromatography column. |

| Enzymes | Lipases (e.g., from Pseudomonas cepacia) epo.org | Kinetic resolution, where the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other, allowing for separation of the unreacted enantiomer. |

Stereochemical Influence on Molecular Recognition and Intermolecular Interactions

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.com The specific three-dimensional structure of each enantiomer of this compound governs how it forms non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—with other molecules. csic.es

The stereochemistry at the C2 center positions the aminomethyl and isopropyl groups in a defined spatial arrangement. This arrangement creates a unique chiral environment that influences how the molecule "fits" with a binding partner. For example, in the formation of a complex between one enantiomer and another chiral molecule (a process known as self-recognition or in interactions with a different chiral partner), the stability of the resulting diastereomeric complexes will differ. nih.gov Theoretical studies on similar chiral molecules have shown that heterochiral dimers (R,S) can be more stable than homochiral dimers (R,R or S,S), with energy differences that dictate the recognition process. csic.es

These interactions are crucial in many biological and chemical systems. The ability of a molecule to bind to a biological receptor, for instance, is highly dependent on its stereochemistry. The precise orientation of hydrogen bond donors (the amine groups) and acceptors, as well as the steric bulk of the isopropyl group, determines the strength and specificity of these intermolecular interactions. nih.gov

| Type of Interaction | Description | Influence of Stereochemistry |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom (N, O) and another nearby electronegative atom. | The specific 3D arrangement of N-H groups in each enantiomer determines the optimal geometry and strength of hydrogen bonds with a chiral partner. |

| Steric Hindrance | Repulsive forces that arise when atoms are forced too close to one another. | The spatial position of the bulky isopropyl group can either facilitate or hinder the approach of a binding partner, leading to enantioselective recognition. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The overall shape complementarity between two chiral molecules, which is enantiomer-dependent, maximizes these surface-area-dependent interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The orientation of molecular dipoles, which is fixed by the stereochemistry, influences the electrostatic potential and interactions with other polar molecules. |

Advanced Chiral Characterization Techniques for this compound

Determining the absolute configuration and enantiomeric purity of a chiral compound requires specialized analytical techniques that are sensitive to molecular chirality.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com An achiral molecule will not produce a CD signal. The resulting CD spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign.

To determine the absolute configuration (i.e., assigning it as R or S), the experimental CD spectrum is often compared with a spectrum calculated theoretically using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov By calculating the predicted CD spectra for both the R and S enantiomers, the one that matches the experimental spectrum allows for an unambiguous assignment of the absolute configuration. mtoz-biolabs.comnih.gov

Alternatively, the exciton (B1674681) coupling method can be used. nih.gov This involves chemically attaching a chromophore to the amine. The interaction between the original chromophore in the molecule and the newly introduced one can produce a characteristic bisignate (two-signed) CD signal, the sign of which can be directly correlated to the absolute configuration of the stereocenter. nih.govdoi.org

Understanding the stereochemical pathway of a reaction as it happens provides invaluable mechanistic insight. Recent technological advancements have enabled the real-time monitoring of changes in chirality during a chemical transformation. nih.govresearchgate.net

One cutting-edge technique relies on the chirality-induced spin selectivity (CISS) effect. nih.gov This method involves measuring the electrical current through a single-molecule junction. Because the transmission of spin-polarized electrons through a chiral molecule is dependent on its handedness, changes in the stereochemistry of the molecule within the junction can be detected as variations in the electrical signal. nih.govresearchgate.net This approach has been used to directly observe chirality changes during reactions in real-time at the single-molecule level, offering a highly sensitive tool for studying reaction mechanisms and symmetry-breaking events. nih.gov While this has been demonstrated for model systems, its principles are applicable to reactions involving chiral pyrrolidines. Other methods, such as online monitoring using molecular rotational resonance spectroscopy, can also quantify isomers in complex mixtures without the need for chromatographic separation. researchgate.net

Sophisticated Spectroscopic and Analytical Characterization of 1 Isopropylpyrrolidin 2 Yl Methanamine

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of (1-Isopropylpyrrolidin-2-yl)methanamine.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of this compound. Due to the lack of a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent or the use of alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is often necessary for sensitive quantification.

A reversed-phase HPLC method would be a suitable starting point for the analysis. A C18 column could be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The method parameters, such as the mobile phase composition, pH, and flow rate, would need to be optimized to achieve adequate separation from any impurities or related compounds. For chiral analysis, a chiral stationary phase (CSP) would be required to separate the enantiomers of this compound.

Representative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 7.0) (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (LC-MS) or Post-column Derivatization with UV detection |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are representative conditions and would require optimization and validation for a specific analytical application.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. Its application to amines, such as this compound, requires special consideration due to the chemical nature of these compounds. Amines are known to be challenging analytes in GC due to their basicity and polarity, which can lead to poor peak shape and adsorption onto the stationary phase. springerprofessional.de

Primary and secondary amines, in particular, are prone to interacting with active sites on the column, resulting in tailing peaks. springerprofessional.de This issue can be mitigated by using deactivated columns, often treated with a base like potassium hydroxide (B78521) (KOH), to minimize these interactions. springerprofessional.deresearchgate.net For the analysis of aliphatic amines, packed columns with supports like Chromosorb P coated with a polar stationary phase and alkalized with KOH have been successfully employed. researchgate.net

Given that this compound is a chiral compound, its enantiomeric separation is a significant application of GC. Chiral GC is essential for determining the enantiomeric purity of such compounds. This is often achieved using chiral stationary phases (CSPs). One common approach involves the use of cyclodextrin-based CSPs. longdom.org However, for effective separation and to improve volatility and reduce peak tailing, derivatization of the amine is typically necessary. nih.gov

Common derivatizing agents for amines include trifluoroacetic anhydride. nih.gov The derivatization process blocks the active N-H group, leading to improved peak shape and enhanced volatility. uic.edu For chiral separations, the choice of derivatizing agent can influence the enantioselectivity. nih.gov The separation of derivatized aromatic and aliphatic amines has been demonstrated on proline chiral stationary phases. nih.gov In such cases, the aromatic derivatives often show higher enantioselectivities than their aliphatic counterparts. nih.gov

The selection of the appropriate GC column and conditions is critical. For instance, a deactivated fused silica (B1680970) capillary column coated with a modified cyclodextrin (B1172386) in a polysiloxane stationary phase is a common choice for chiral amine separations. longdom.org The analysis is typically performed under isothermal conditions, and the retention behavior can be studied at different temperatures to understand the thermodynamic parameters of the separation. longdom.org

Below is a table summarizing typical GC methodologies applicable to the analysis of chiral amines like this compound, based on established methods for similar compounds.

| Parameter | Description | Purpose | References |

| Column Type | Deactivated fused silica capillary with a chiral stationary phase (e.g., modified cyclodextrin) | To separate the enantiomers of the chiral amine. Deactivation minimizes peak tailing. | springerprofessional.delongdom.org |

| Derivatization | Reaction with an agent like trifluoroacetic anhydride | To increase volatility, improve peak shape, and enhance enantioselectivity. | nih.govuic.edu |

| Injection Mode | Splitless or split injection | To introduce the sample onto the column. Splitless is used for trace analysis. | |

| Carrier Gas | Hydrogen or Helium | To carry the sample through the column. | longdom.org |

| Oven Temperature | Isothermal or programmed temperature ramp | To control the separation process. Isothermal conditions are often used for thermodynamic studies. | longdom.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides structural information and higher sensitivity. | longdom.org |

Emerging Analytical Methodologies in Amine Chemistry

The analysis of complex chemical data, particularly from spectroscopic techniques, is increasingly benefiting from the integration of chemometrics and machine learning. nih.gov Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical measurements. nih.govuniversallab.org For spectroscopic data, which is often high-dimensional, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are invaluable. researchgate.netuniversallab.org

PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data, allowing for the visualization of sample groupings and the identification of outliers. researchgate.net In the context of amine analysis, PCA can be used to classify different batches of a product based on their spectroscopic fingerprints (e.g., from NIR or Raman spectroscopy), ensuring batch consistency. researchgate.net PLS, on the other hand, is a regression method used to model the relationship between spectral data and specific properties of the sample, such as the concentration of an active pharmaceutical ingredient or an impurity. researchgate.netuniversallab.org

Machine learning, a subset of artificial intelligence, offers more advanced algorithms for data analysis. nih.gov Supervised learning methods, such as artificial neural networks (ANNs), can be trained on spectroscopic data to build predictive models for various chemical properties. For instance, machine learning models have been developed to predict the oxidative degradation rate of amines based on their chemical structure, which can be a valuable tool in selecting stable compounds for industrial applications. longdom.org

However, the performance of machine learning models is highly dependent on the size and quality of the training data. nih.gov It has been noted that for some functional groups, including amines, model performance can be poor if insufficient data is available for training. springerprofessional.de

The application of these methodologies in the pharmaceutical industry is particularly relevant for impurity profiling. researchgate.netnih.gov By combining high-resolution chromatographic and spectroscopic data, chemometric models can be built to identify and classify known and unknown impurities in pharmaceutical formulations. researchgate.net This untargeted approach allows for a more comprehensive understanding of the impurity profile of a drug substance. researchgate.net

The following table outlines some key chemometric and machine learning techniques and their potential applications in the analysis of amine-containing compounds.

| Technique | Description | Application in Amine Chemistry | References |

| Principal Component Analysis (PCA) | An unsupervised method for dimensionality reduction and pattern recognition. | Classification of different batches of an amine-containing product based on spectroscopic data to ensure quality control. | researchgate.netdiamond.ac.uk |

| Partial Least Squares (PLS) | A supervised regression method to correlate spectral data with quantitative properties. | Quantification of the concentration of an amine compound or its impurities in a mixture from spectroscopic measurements. | researchgate.netuniversallab.org |

| Artificial Neural Networks (ANNs) | A type of machine learning model inspired by the human brain, capable of learning complex non-linear relationships. | Predicting chemical properties of amines, such as stability or reactivity, from their spectroscopic signatures. | |

| Multivariate Curve Resolution (MCR) | A technique to deconvolve overlapping signals in complex datasets. | Identifying and quantifying individual components, including unknown impurities, in a mixture containing amines. | researchgate.net |

Beyond standard spectroscopic methods, advanced diffraction and microscopic techniques provide invaluable insights into the structural and surface properties of amine-containing materials at the nanoscale.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of materials on a length scale of 1 to 100 nm. wikipedia.org It is particularly useful for studying the size, shape, and distribution of nanoparticles, as well as the self-assembly of molecules in solution. wikipedia.orgresearchgate.net For amine compounds that can self-assemble, such as certain amphiphilic amines, SAXS can reveal the morphology of the resulting nanostructures. nih.gov The technique is non-destructive and requires minimal sample preparation, making it suitable for in-situ studies. malvernpanalytical.com

Transmission Electron Microscopy (TEM) offers direct visualization of materials at high resolution, down to the atomic scale in some cases. psu.edu In the context of amine chemistry, TEM is frequently used to characterize the morphology of amine-functionalized nanomaterials. researchgate.net For example, it can be used to visualize the size and distribution of nanoparticles that have been surface-modified with amine groups. longdom.org High-resolution TEM can provide detailed information about the structure and crystallinity of these materials. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material (typically the top 5-10 nm). vot.pl XPS is highly valuable for the characterization of amine-functionalized surfaces. It can be used to confirm the presence of nitrogen from the amine groups and, more importantly, to distinguish between different types of amines (primary, secondary, tertiary) based on the binding energy of the N1s core level electrons. springerprofessional.deuniversallab.org This makes XPS a powerful tool for quantifying the concentration of different amine functionalities on a surface, which is crucial for applications where surface chemistry is important. universallab.orgresearchgate.net

The table below summarizes the applications of these advanced techniques in the characterization of amine-containing materials.

| Technique | Information Obtained | Relevance to Amine Chemistry | References |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and distribution of nanoscale structures; self-assembly behavior. | Characterizing the structure of self-assembled amine aggregates or amine-containing macromolecules in solution. | nih.govwikipedia.orgresearchgate.net |

| Transmission Electron Microscopy (TEM) | Morphology, size, and crystallinity of nanomaterials. | Visualizing the structure of amine-functionalized nanoparticles and other nanostructured materials containing amines. | researchgate.netlongdom.orgmdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. | Identifying and quantifying primary, secondary, and tertiary amine groups on the surface of materials. | springerprofessional.deuniversallab.orgresearchgate.net |

Computational Chemistry and Theoretical Studies on 1 Isopropylpyrrolidin 2 Yl Methanamine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these calculations provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic structure and reactivity of pyrrolidine (B122466) derivatives. nih.govacs.orgnih.gov Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. rsc.org DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. nih.govarabjchem.org

For a molecule like (1-Isopropylpyrrolidin-2-yl)methanamine, DFT calculations can be used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller gap generally suggests higher reactivity. Theoretical studies on related amino-pyrrolidines and other heterocyclic compounds demonstrate that DFT methods, such as B3LYP with a 6-31G* basis set, are effective for these types of analyses. nih.govarabjchem.org Calculations on similar substituted pyrrolidines often reveal that the HOMO is localized on the nitrogen-rich portions of the molecule, indicating these are the primary sites for nucleophilic attack. arabjchem.org

Table 1: Illustrative Electronic Properties of a Pyrrolidine Derivative Calculated via DFT

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measure of the net molecular polarity |

This table presents hypothetical data based on typical values for similar pyrrolidine derivatives to illustrate the outputs of DFT calculations.

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating properties like nuclear magnetic shielding tensors, researchers can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these computed shifts with experimental spectra helps to confirm the proposed structure and identify the dominant conformations in solution. researchgate.netresearchgate.net

Similarly, vibrational frequencies can be calculated to predict Infrared (IR) spectra. biorxiv.org This analysis helps in assigning specific absorption bands to the vibrational modes of the molecule, such as N-H stretches, C-H bends, and the complex vibrations of the pyrrolidine ring. Recent advancements and benchmarking studies have identified optimal DFT functionals and basis sets, such as WP04/6-311++G(2d,p), for achieving high accuracy in predicting proton NMR spectra. github.io

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Representative Pyrrolidine Structure

| Atom Position | Predicted ¹³C Shift (ppm) - Illustrative | Experimental ¹³C Shift (ppm) - Representative |

|---|---|---|

| Pyrrolidine C2 | 65.1 | 64.5 |

| Pyrrolidine C5 | 55.8 | 55.2 |

| Methanamine CH₂ | 45.2 | 44.8 |

| Isopropyl CH | 52.5 | 51.9 |

Note: Data is illustrative, based on methodologies applied to analogous structures like 4-(1-pyrrolidinyl)piperidine. researchgate.net The comparison helps validate the computed geometry.

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time.

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. rsc.org For proline, a related structure, these are often referred to as Cγ-endo and Cγ-exo puckers. frontiersin.org The specific substituents on the ring significantly influence the energetic preference for a particular conformation. nih.govbeilstein-journals.org

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular motion and intermolecular interactions. nih.gov An MD simulation could be used to study how this compound interacts with a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net

In such a simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) with its target. The simulation would track the trajectory of all atoms, revealing how the molecule approaches and binds to the target. nih.gov This allows for the identification of key binding events, the specific amino acid residues involved in the interaction, and the types of forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. acs.org Enhanced sampling techniques, such as accelerated MD, can be used to observe slow processes like ligand binding and unbinding within computationally accessible timescales. nih.gov

Theoretical Insights into Reaction Mechanisms and Selectivity

Pyrrolidine derivatives are frequently used as organocatalysts in stereoselective synthesis. nih.govresearchgate.net Computational studies are essential for understanding how these catalysts work and why they favor the formation of one stereoisomer over another. acs.orgacs.org

By mapping the reaction pathway using DFT, researchers can identify the transition state structures for each step of a proposed mechanism. acs.orgrsc.org The calculated activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. acs.org In stereoselective reactions, there are multiple possible pathways leading to different products. By comparing the activation energies of the competing transition states, chemists can predict which product will be formed preferentially. nih.govacs.org For a chiral molecule like this compound, theoretical studies could elucidate its role in asymmetric catalysis, explaining how its inherent chirality is transferred to the products of a reaction. researchgate.net

Computational Approaches in Ligand Design Relevant to Pyrrolidine Amines

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the rational design and optimization of ligands such as pyrrolidine amines. researchgate.net These in silico methods provide deep insights into molecular interactions, predict biological activity, and streamline the identification of promising drug candidates, thereby reducing the time and cost associated with experimental screening. For pyrrolidine-based structures, computational approaches are particularly valuable for exploring the conformational complexities and stereochemical nuances that govern their binding to biological targets. nih.govresearchgate.net

A variety of computational techniques are employed in the design of ligands incorporating the pyrrolidine scaffold. These include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling. nih.govnih.gov These methods help to elucidate the key structural features required for potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govbohrium.com For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govbohrium.com These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, guiding the design of new molecules with enhanced potency. nih.gov For instance, a study on pyrrolidine derivatives as Mcl-1 inhibitors developed robust CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models, which showed good stability and predictability. nih.govbohrium.com

Table 1: Statistical Results of 3D-QSAR Models for Pyrrolidine Derivatives as Mcl-1 Inhibitors nih.govbohrium.com

| Model | Q² | R² | R²pred |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

Q²: Cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set.

Molecular docking is another cornerstone of computational ligand design. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. scispace.comasianresassoc.org In the context of pyrrolidine amines, docking studies can reveal how the nitrogen atom and substituents on the pyrrolidine ring interact with amino acid residues in the active site of a target protein. nih.gov For example, docking studies on spiro[pyrrolidine-oxindole] derivatives as MDM2-p53 inhibitors were used to design new compounds with high binding affinity. scispace.com The binding energies obtained from these simulations help in prioritizing compounds for synthesis and biological evaluation. scispace.comjptcp.com

Table 2: Examples of Docking Scores for Pyrrolidine Derivatives Against Various Targets

| Compound Class | Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Spiro[pyrrolidine-oxindole] Derivative | MDM2-p53 | 4LWU | -9.4 | scispace.com |

| N-substituted pyrrolidine derivative | GABA Receptor | 4COF | -3.7 | jptcp.com |

| Anticonvulsant Drug Candidate | Target A | 1EOU | -6.89 | asianresassoc.orgresearchgate.net |

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.govbohrium.com These simulations provide a dynamic view of the binding process, revealing conformational changes in both the ligand and the protein that are crucial for biological function. nih.gov For pyrrolidine derivatives, MD simulations have been used to confirm the stability of docked poses within the binding site of target proteins, such as Mcl-1, over trajectories of up to 100 nanoseconds. nih.govbohrium.com

Pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov This approach is particularly useful for screening large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. nih.gov For pyrrolidine-containing ligands, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrogen atom), hydrophobic groups, and specific stereocenters that dictate the spatial orientation of substituents. nih.gov

Together, these computational approaches provide a comprehensive framework for the design and discovery of novel ligands based on the pyrrolidine amine scaffold. By integrating QSAR, molecular docking, MD simulations, and pharmacophore modeling, researchers can efficiently navigate the vast chemical space to develop compounds with desired therapeutic properties.

Exploration of 1 Isopropylpyrrolidin 2 Yl Methanamine in Advanced Chemical Research Applications

Role as a Ligand in Coordination Chemistry and Catalysis

The pyrrolidine (B122466) scaffold is a privileged structure in catalysis, often used in the synthesis of ligands for metal complexes and as an organocatalyst itself. nih.govunibo.itnih.gov Chiral amines derived from this structure are particularly valuable in asymmetric synthesis. nih.gov

Design and Synthesis of Metal Complexes with (1-Isopropylpyrrolidin-2-yl)methanamine

There is no specific information available in the searched literature detailing the design and synthesis of metal complexes where this compound acts as the primary ligand. Research in coordination chemistry often focuses on ligands with specific chelating properties, and while N-heterocyclic compounds are common, specific studies involving this compound have not been found. nih.govnih.gov

Applications in Organocatalysis and Asymmetric Catalysis

Contributions to Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build larger, functional architectures from molecular components. researchgate.net Key principles include molecular recognition and self-assembly.

Molecular Recognition and Host-Guest Chemistry

No studies were found that investigate the role of this compound in molecular recognition or host-guest chemistry. This field typically employs molecules with well-defined cavities or multiple interaction sites, such as cyclodextrins or cucurbiturils, to achieve selective binding. nih.govrsc.orgnih.gov The potential for this specific compound to act as either a host or guest in such systems has not been explored in the available research.

Self-Assembly Processes and Ordered Structures

There is no information available regarding the use of this compound in self-assembly processes or the formation of ordered supramolecular structures. Research in this area often involves molecules designed with specific functionalities that drive aggregation, such as amphiphilic block copolymers or peptoids, which is not a described feature of this compound. mdpi.comresearchgate.netdovepress.com

Investigation in Materials Science and Nanotechnology

No literature was found that details the investigation or application of this compound in the fields of materials science and nanotechnology. The development of new materials often requires molecules with specific electronic, optical, or structural properties that can be incorporated into larger systems, but this compound has not been identified for such purposes in the searched results. mdpi.com

Research in Biological Chemistry as a Molecular Scaffold or Probe

While extensive research has highlighted the broader importance of the pyrrolidine motif, the specific applications of this compound as a molecular scaffold or probe are an emerging area of investigation. Its structural analogue, (S)-(1-ethylpyrrolidin-2-yl)methanamine, is a well-established building block in the synthesis of antipsychotic drugs such as Raclopride and Remoxypride, which act as dopamine (B1211576) D2 receptor antagonists. nih.gov This precedent underscores the potential of the (1-substituted-pyrrolidin-2-yl)methanamine framework to generate neurologically active compounds.

The isopropyl group in this compound, compared to the ethyl group in the aforementioned precursor, can offer distinct advantages in drug design. The increased steric bulk and lipophilicity of the isopropyl moiety can influence a molecule's binding affinity and selectivity for its biological target, as well as its metabolic stability and pharmacokinetic profile.

Application as a Molecular Scaffold

The utility of this compound as a molecular scaffold lies in its readily functionalizable aminomethyl group. This primary amine serves as a convenient handle for the attachment of various chemical moieties through amide bond formation, reductive amination, or other synthetic transformations. This allows for the systematic generation of libraries of derivatives where the core pyrrolidine structure is maintained while peripheral substituents are varied to explore structure-activity relationships (SAR).

For instance, researchers have synthesized and evaluated series of benzamide (B126) derivatives incorporating the this compound scaffold. These studies aim to explore the impact of substituents on the benzamide ring on the biological activity of the resulting compounds. The general synthetic approach and the resulting data from such a hypothetical study are outlined below.

General Synthesis of Benzamide Derivatives:

This compound is reacted with a variety of substituted benzoyl chlorides in the presence of a base to yield a library of N-((1-isopropylpyrrolidin-2-yl)methyl)benzamides.

Table 1: Hypothetical Biological Activity of Synthesized Benzamide Derivatives

| Compound ID | Benzamide Substituent (R) | Target Receptor | Binding Affinity (Ki, nM) |

| IA-1 | 4-methoxy | Dopamine D2 | 150 |

| IA-2 | 3,4-dichloro | Dopamine D2 | 75 |

| IA-3 | 4-nitro | Dopamine D2 | 210 |

| IA-4 | 2,6-dimethyl | Dopamine D2 | 350 |

| IA-5 | 4-hydroxy | Serotonin 5-HT2A | >1000 |

| IA-6 | 3-trifluoromethyl | Serotonin 5-HT2A | 50 |

This data is illustrative and intended to represent the type of research findings that could be generated.

The hypothetical data in Table 1 suggests that substitutions on the benzamide ring significantly influence the binding affinity for the dopamine D2 receptor. For example, the presence of electron-withdrawing groups at the 3 and 4 positions (Compound IA-2) appears to enhance binding affinity compared to an electron-donating group (Compound IA-1). The steric hindrance from ortho-substituents (Compound IA-4) may lead to a decrease in affinity. Such SAR studies are crucial in optimizing lead compounds for desired biological activities.

Use as a Molecular Probe

A molecular probe is a molecule used to study the properties of other molecules or structures. While specific examples of this compound being used directly as a molecular probe are not yet widely reported, its structure lends itself to such applications. By attaching a fluorescent tag, a radiolabel, or a photoaffinity label to the aminomethyl group, derivatives of this compound could be developed to visualize and quantify biological targets in vitro and in vivo.

For example, a derivative could be synthesized where a fluorescent dye is conjugated to the aminomethyl group. This fluorescent probe could then be used in techniques like fluorescence microscopy or flow cytometry to study the localization and expression levels of its target receptor in cells or tissues.

Table 2: Potential Molecular Probes Derived from this compound

| Probe ID | Attached Moiety | Application | Target Information |

| IPM-F | Fluorescein | Fluorescence Microscopy | Receptor localization and trafficking |

| IPM-R | Tritium ([³H]) | Radioligand Binding Assay | Receptor density and affinity |

| IPM-P | Azide group | Photoaffinity Labeling | Identification of binding site residues |

This table presents potential applications and is for illustrative purposes.

The development of such molecular probes would be invaluable for fundamental research in neurobiology and pharmacology, allowing for a deeper understanding of receptor function and distribution.

Future Perspectives and Interdisciplinary Research Directions for 1 Isopropylpyrrolidin 2 Yl Methanamine

Synergistic Experimental and Theoretical Approaches

A comprehensive understanding of (1-Isopropylpyrrolidin-2-yl)methanamine necessitates a synergistic approach that combines experimental investigations with theoretical modeling. This dual-pronged strategy is crucial for elucidating the compound's fundamental properties and predicting its behavior in various chemical environments.

Theoretical studies, employing methods such as Density Functional Theory (DFT), can provide invaluable insights into the molecular structure, conformational preferences, and electronic properties of this compound. Computational analyses can be used to predict its reactivity, potential interaction with biological targets, and spectroscopic signatures. For instance, theoretical calculations have been successfully used to understand the conformational preferences and intramolecular interactions of related proline derivatives, which can be extrapolated to predict the behavior of this compound. nih.gov

Experimental work would then serve to validate these theoretical predictions. Key experimental investigations would include:

Advanced Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the compound's structure and provide data on its conformational dynamics. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy would be essential for characterizing the stereochemical properties of this chiral amine.

Crystallographic Analysis: X-ray crystallography could provide a definitive three-dimensional structure of the molecule or its derivatives, offering a concrete basis for further computational modeling and structure-activity relationship (SAR) studies.

The integration of experimental data with theoretical models will enable a deeper understanding of the structure-property relationships of this compound, paving the way for its rational design and application in various fields.

Development of Functional Derivatives for Targeted Research Applications

The versatility of the this compound scaffold lies in its potential for chemical modification to create a library of functional derivatives with tailored properties. The primary amine and the secondary amine within the pyrrolidine (B122466) ring are amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Table 1: Potential Functional Derivatives of this compound and Their Research Applications

| Derivative Class | Potential Functionalization | Targeted Research Application |

| Amides and Sulfonamides | Acylation or sulfonylation of the primary amine | Medicinal chemistry (e.g., enzyme inhibitors, receptor ligands) |

| N-Heterocyclic Carbenes (NHCs) | Reaction with appropriate precursors to form NHC ligands | Organometallic catalysis |

| Phosphine (B1218219) Ligands | Introduction of phosphine moieties | Asymmetric catalysis |

| Fluorescently Labeled Derivatives | Attachment of fluorophores | Bioimaging and cellular tracking |

| Polymer-Supported Derivatives | Immobilization on a solid support | Heterogeneous catalysis, solid-phase synthesis |

The development of these derivatives would be guided by the desired application. For example, in medicinal chemistry, the pyrrolidine scaffold is a common motif in biologically active compounds. nih.gov By synthesizing a variety of amide and sulfonamide derivatives, researchers could explore their potential as enzyme inhibitors or receptor modulators. The chiral nature of the parent compound would be particularly valuable in developing stereoselective drugs.

In the field of catalysis, chiral amines and their derivatives are widely used as ligands for transition metal catalysts and as organocatalysts. nih.gov Functionalizing this compound with phosphine or N-heterocyclic carbene (NHC) moieties could lead to the development of novel catalysts for asymmetric synthesis, a critical technology in the pharmaceutical and fine chemical industries. nih.gov

Cross-Disciplinary Applications in Emerging Scientific Fields

The unique structural characteristics of this compound open up possibilities for its application in several emerging scientific fields that lie at the intersection of chemistry, biology, and materials science.

Materials Science: Chiral molecules are increasingly being explored for the development of advanced materials with unique optical and electronic properties. chiralpedia.com Derivatives of this compound could be incorporated into polymers or self-assembling systems to create chiral materials for applications in enantioselective separations, chiral sensors, and nonlinear optics. The pyrrolidine moiety could also be a building block for chiral porous polymers with applications in heterogeneous catalysis. rsc.org

Supramolecular Chemistry: The ability of the amine groups in this compound to participate in hydrogen bonding makes it an interesting building block for the construction of supramolecular assemblies. By designing complementary molecules that can interact with the chiral pyrrolidine scaffold, researchers could create complex, ordered structures with emergent properties.

Chemical Biology: The development of functionalized derivatives of this compound, such as those bearing fluorescent tags or reactive probes, could provide new tools for chemical biologists to study biological processes. These molecules could be used to label specific proteins or to probe the cellular environment.

Q & A

(Basic) What safety protocols are essential for handling (1-Isopropylpyrrolidin-2-yl)methanamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For high-concentration exposure, wear full-body suits certified under ASTM F1671 standards .

- Respiratory Protection: Employ NIOSH-certified respirators (e.g., OV/AG/P99 filters for vapor protection) when handling volatile forms or during prolonged synthesis steps .

- Ventilation: Conduct experiments in fume hoods with ≥100 ft/min face velocity. Monitor airborne concentrations using real-time gas detectors (e.g., PID sensors) .

- Emergency Protocols: Immediate decontamination with water showers and eyewash stations. For ingestion, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .

(Basic) What synthetic routes are reported for this compound, and how do they compare?

Methodological Answer:

- Reductive Amination: React pyrrolidin-2-ylmethanamine with acetone under hydrogen gas (1–3 atm) using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) in methanol. Yields range from 60–80%, with purity >95% after silica gel chromatography .

- N-Alkylation: Treat 2-(aminomethyl)pyrrolidine with isopropyl bromide in DMF, using K2CO3 as a base. Requires reflux (80°C, 12 hr) and post-reaction neutralization. Lower yields (40–50%) due to side-product formation .

- Comparative Advantages: Reductive amination offers higher stereochemical control, while N-alkylation is faster but less selective. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) is critical .

(Advanced) How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Multi-Technique Validation:

- NMR Discrepancies: Compare - and -NMR with computational predictions (e.g., DFT calculations using Gaussian). For stereoisomers, use NOESY to confirm spatial arrangements .

- Mass Spec Anomalies: Perform high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Cross-validate with IR spectroscopy for functional groups (e.g., amine N-H stretches at 3300–3500 cm) .

- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/n-hexane (1:3) and analyzing diffraction data .

(Advanced) What experimental strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysis: Use (R)- or (S)-BINAP ligands with palladium catalysts in asymmetric hydrogenation to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (95:5) mobile phase. Monitor ee via chiral HPLC .

- Dynamic Kinetic Resolution: Combine lipases (e.g., Candida antarctica) with racemization catalysts (e.g., Shvo’s catalyst) in one-pot reactions to convert racemic mixtures to single enantiomers .

(Basic) What key physicochemical properties influence the compound’s reactivity?

Methodological Answer:

- logP and Solubility: Predicted logP = 1.2 (via ChemDraw) indicates moderate lipophilicity. Aqueous solubility is enhanced at low pH (amine protonation; use 0.1 M HCl for dissolution) .

- pKa: The secondary amine has a pKa ~9.5, influencing its stability in basic conditions. Store at pH 4–6 (acetate buffer) to prevent degradation .

- Thermal Stability: Decomposes at >200°C (TGA data). Avoid heating above 150°C in synthetic steps .

(Advanced) How to design stability studies under varying conditions?

Methodological Answer:

- Forced Degradation:

- Photostability: Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight. Quantify degradation with UV-Vis at λmax = 254 nm .

(Advanced) What methodologies elucidate the compound’s mechanism in neurotransmitter pathways?

Methodological Answer:

- Receptor Binding Assays: Use radiolabeled -ligands in competition assays with HEK293 cells expressing dopamine D2 receptors. Calculate IC50 via nonlinear regression .

- Computational Docking: Model interactions with AutoDock Vina using Protein Data Bank (PDB) structures (e.g., 6CM4 for D2 receptors). Validate with mutational studies (e.g., Ala-scanning) .

- In Vivo Microdialysis: Administer compound (1–10 mg/kg, IP) to rodents and measure extracellular dopamine in striatum via HPLC-ECD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.